

# Investigational new drug profile of Utreloxastat

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Compound Name: Utreloxastat

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An In-depth Technical Profile of **Utreloxastat** (PTC857)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Utreloxastat** (also known as PTC857) is an investigational small molecule that acts as a potent, orally active, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). Developed by PTC Therapeutics, **utrelloxastat** was primarily investigated for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. The proposed mechanism of action centered on the reduction of oxidative stress and inhibition of ferroptosis, key pathological processes implicated in ALS. Despite a favorable safety and pharmacokinetic profile demonstrated in Phase 1 studies, the Phase 2 CARDINALS trial in ALS patients did not meet its primary or secondary endpoints, leading to the discontinuation of its development for this indication. This document provides a comprehensive technical overview of **utrelloxastat**, summarizing its pharmacology, mechanism of action, and clinical development.

## Chemical and Physical Properties

**Utreloxastat** is a small molecule with the following identifiers:

- IUPAC Name: 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione[1]
- Other Names: PTC857, EPI 857[2]
- CAS Number: 1213269-96-5[1]

- Molecular Formula:  $C_{18}H_{28}O_2$ [\[3\]](#)
- Molar Mass:  $276.420\text{ g}\cdot\text{mol}^{-1}$ [\[1\]](#)

## Pharmacology and Mechanism of Action

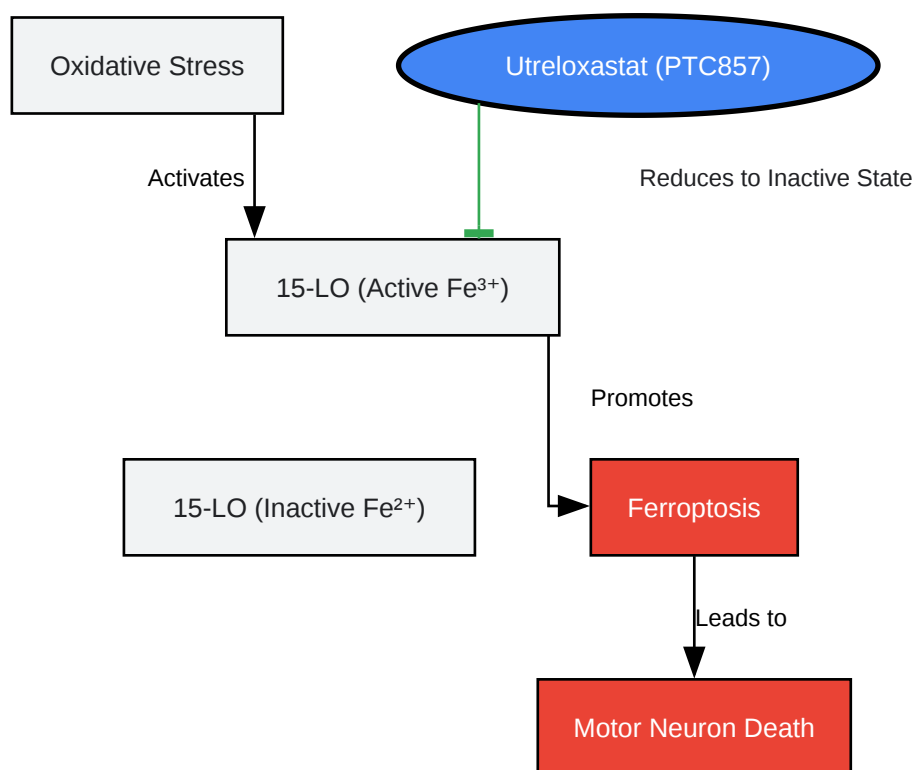
**Utreloxastat** is an inhibitor of 15-lipoxygenase (15-LO), an enzyme that plays a crucial role in the pathways of oxidative stress, inflammation, and protein aggregation.[\[4\]](#)[\[5\]](#) Oxidative stress is a central component in the pathology of ALS and is believed to induce ferroptosis, a form of iron-dependent programmed cell death that contributes to the loss of motor neurons.[\[6\]](#)

The proposed mechanism of action for **utrelloxastat** involves the following key steps:

- Inhibition of 15-Lipoxygenase: **Utreloxastat** directly inhibits the enzymatic activity of 15-LO.[\[7\]](#)
- Reduction of Oxidative Stress: By blocking 15-LO, **utrelloxastat** is thought to mitigate the downstream effects of oxidative stress.[\[7\]](#)[\[8\]](#)
- Inhibition of Ferroptosis: **Utreloxastat** inhibits ferroptosis by reducing the nonheme iron in 15-LO from its active  $Fe^{3+}$  state to its inactive  $Fe^{2+}$  state.[\[6\]](#)[\[9\]](#) It also prevents the consumption of reduced glutathione, a key antioxidant.[\[8\]](#)
- Neuroprotection: The reduction in oxidative stress and prevention of ferroptosis are hypothesized to protect motor neurons from damage and death, thereby slowing disease progression in ALS.[\[7\]](#)[\[10\]](#)

Preclinical studies suggested that **utrelloxastat** is more potent at inhibiting ferroptosis than existing ALS treatments like edaravone and riluzole.[\[6\]](#)[\[9\]](#)

## Signaling Pathway of Utreloxastat



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Caption: Proposed mechanism of **Utrelloxastat** in inhibiting ferroptosis.

## Non-Clinical and Preclinical Data

In preclinical studies, **utrelloxastat** demonstrated oral bioavailability and was found to be well-distributed into brain tissues in mice, with a brain-to-plasma ratio of approximately 10-fold.[6][8] In vitro studies were conducted to assess the metabolism and drug-drug interaction potential of **utrelloxastat**. [6] It was shown to be a weak inhibitor of CYP1A2 and 2B6.[8] In rats, orally administered radiolabeled **utrelloxastat** was extensively metabolized, with the unchanged parent compound accounting for less than 5% of total radioactivity in plasma.[8] These favorable non-clinical data supported the progression of **utrelloxastat** into human clinical trials. [6]

## Table 1: In Vitro Pharmacology of Utrelloxastat

Target/Enzyme	Activity	IC <sub>50</sub>	Reference
15-Lipoxygenase	Inhibitor	Data not publicly available	[6][8]
CYP1A2	Weak Inhibitor	>5.3 $\mu$ M	[8]
CYP2B6	Weak Inhibitor	>5.3 $\mu$ M	[8]

## Clinical Development

**Utreloxastat** progressed to Phase 2 clinical trials for the treatment of ALS before its development was discontinued.

### Phase 1 Clinical Trial

A first-in-human, three-part, single-center, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **utrelloxastat** in 82 healthy volunteers.[6][11]

- Part 1 (Single Ascending Dose - SAD): Evaluated single doses of **utrelloxastat** from 100 mg to 1000 mg.[6][11]
- Part 2 (Multiple Ascending Dose - MAD): Assessed multiple doses of 150 mg to 500 mg administered over 14 days.[6][11]
- Part 3 (Food Effect - FE): Investigated the impact of low- and high-fat meals on the pharmacokinetics of a single 500 mg dose.[6][7]

The Phase 1 study, with results announced in December 2022, demonstrated that **utrelloxastat** was safe and well-tolerated in healthy participants.[10] No significant safety signals were observed following single doses up to 1000 mg and multiple doses up to 500 mg once daily or 250 mg twice daily for 14 days.[6][11] All adverse events were mild and resolved by the end of the study.[7] The pharmacokinetic data from this trial supported a twice-daily dosing regimen with food for further clinical development.[6][11]

**Table 2: Pharmacokinetic Parameters of Utrelxostat in Healthy Volunteers (Phase 1)**

Parameter	Single Dose	Multiple Dose	Reference
Time to Maximum Plasma Concentration ( $T_{max}$ )	~4 hours	Not specified	[6][11]
Terminal Half-life ( $t_{1/2}$ )	20 - 25.3 hours	$\geq 33$ hours	[6][11]
Accumulation Ratio ( $R_{acc}$ ) ( $AUC_{0-\tau}$ )	Not Applicable	~1.5 (150 mg and 500 mg QD/BID), 2.32 (250 mg BID)	[6]

AUC: Area Under the Curve, QD: Once Daily, BID: Twice Daily

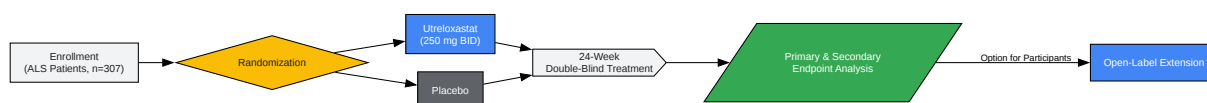
## Phase 2 Clinical Trial (CARDINALS)

The CARDINALS study (NCT05349721) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy, safety, and tolerability of **utrelxostat** in adult patients with ALS.[2][12]

- Objective: To evaluate the efficacy and safety of **utrelxostat** in ALS patients.[12][13]
- Patient Population: 307 adults aged 18-80 with a diagnosis of definite or probable ALS.[10][12]
- Treatment Arms:
  - **Utrelxostat**: 250 mg oral solution twice daily.[2]
  - Placebo: Matching oral solution twice daily.[14]
- Duration: A 24-week treatment period, followed by an open-label extension where all participants could receive **utrelxostat**. [10][14]
- Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[10]

- Secondary Endpoints: Included changes in a biomarker of nerve damage, neurofilament light chain (NfL).[10]

## Workflow of the CARDINALS Phase 2 Trial



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Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.

PTC Therapeutics announced that the CARDINALS trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score from baseline to 24 weeks for the **utrelloxastat** group compared to placebo.[10] The trial also failed to meet its secondary endpoints, showing no significant reduction in neurofilament light chain (NfL) levels.[10][15] While the drug was found to be safe and well-tolerated, the lack of efficacy and biomarker signals led PTC Therapeutics to discontinue the development of **utrelloxastat** for ALS.[10][15][16]

## Conclusion

**Utrelloxastat** is a well-characterized inhibitor of 15-lipoxygenase with a clear and compelling mechanism of action for neurodegenerative diseases characterized by oxidative stress and ferroptosis. It demonstrated a favorable safety and pharmacokinetic profile in early clinical development. However, the failure to demonstrate clinical efficacy in the Phase 2 CARDINALS trial for ALS has led to the cessation of its development for this indication. The data and insights gathered from the **utrelloxastat** program may still hold value for future research into the role of 15-LO and ferroptosis in neurodegeneration.

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